
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO5. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been used as building blocks in the synthesis of various organic compounds .
Biochemical Pathways
Similar compounds have been used in the synthesis of thia and oxa-azaspiro [34]octanes .
Action Environment
It’s worth noting that similar compounds are typically stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Molecular Mechanism
It is known that the compound can undergo [3+2] cycloadditions with dipolariphiles , but the exact molecular interactions and changes in gene expression are not documented.
Preparation Methods
The synthesis of tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methoxyacetic acid. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Recent studies have indicated that azetidine derivatives exhibit significant anticancer properties. The incorporation of the tert-butyl and methoxy groups in this compound may enhance its biological activity against certain cancer cell lines. Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis, making them potential candidates for anticancer drug development .
b. Neuroprotective Effects
Azetidine derivatives have been investigated for their neuroprotective effects. The specific structure of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate may contribute to the modulation of neuroinflammatory pathways, providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
c. Antimicrobial Properties
The compound's unique functional groups may also confer antimicrobial properties. Preliminary studies suggest that azetidine compounds can exhibit activity against various bacterial strains, indicating their potential use in developing new antibiotics .
Materials Science
a. Polymer Synthesis
this compound can serve as a building block for synthesizing new polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties, such as improved thermal stability and mechanical strength .
b. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in formulating coatings and adhesives that require specific adhesion properties and resistance to environmental factors. The incorporation of azetidine derivatives into polymer matrices can enhance performance characteristics significantly .
Synthetic Intermediate
a. Synthesis of Bioactive Compounds
This compound acts as a versatile synthetic intermediate in the preparation of various bioactive molecules. Its ability to undergo diverse chemical transformations allows chemists to modify its structure to create new compounds with desired biological activities .
b. Development of Chiral Auxiliaries
In asymmetric synthesis, this compound can be employed as a chiral auxiliary, aiding in the production of enantiomerically pure compounds which are crucial in pharmaceuticals .
Case Studies
Comparison with Similar Compounds
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound has a similar structure but with an ethoxy group instead of a methoxy group.
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate: This compound contains a piperazine ring instead of an azetidine ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and properties.
Biological Activity
tert-Butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate (CAS No. 497160-14-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.
- Molecular Formula : C11H19NO4
- Molecular Weight : 229.27 g/mol
- CAS Number : 497160-14-2
- Chemical Structure : The structure features an azetidine ring with a tert-butyl group and a methoxycarbonyl substituent.
Antiproliferative Activity
Research has demonstrated that various derivatives of azetidine compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, studies have shown that certain azetidine derivatives can inhibit the growth of cancer cells at low micromolar concentrations.
Table 1: Antiproliferative Activity of Azetidine Derivatives
Note: Specific IC50 values for this compound were not directly available in the reviewed literature.
Antioxidant Activity
The antioxidant potential of tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine derivatives has been evaluated using various assays, including DPPH and FRAP. Compounds in this category have shown varying degrees of effectiveness in reducing reactive oxygen species (ROS) levels in cellular environments.
Table 2: Antioxidant Activity Assay Results
Compound | Assay Type | Result | Reference |
---|---|---|---|
Compound C | DPPH | Moderate Activity | |
Compound D | FRAP | High Activity | |
This compound | TBD | TBD | TBD |
Antibacterial Activity
The antibacterial properties of azetidine derivatives have also been explored, particularly against Gram-positive and Gram-negative bacteria. Research indicates that these compounds can exhibit selective antibacterial activity.
Table 3: Antibacterial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µM) | Reference |
---|---|---|---|
Compound E | E. faecalis | 8 | |
Compound F | S. aureus | 16 | |
This compound | TBD | TBD | TBD |
Case Studies and Research Findings
Several studies have highlighted the biological relevance of azetidine derivatives, including those structurally similar to tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine.
- Antiproliferative Studies : In vitro studies indicated that certain derivatives showed selective activity against specific cancer cell lines, suggesting a potential for targeted therapy.
- Mechanism of Action : The mechanism by which these compounds exert their effects is still under investigation, with hypotheses suggesting involvement in apoptosis pathways and modulation of oxidative stress responses.
- Safety and Toxicology : Preliminary assessments indicate that while these compounds show promise, further toxicological evaluations are necessary to ascertain safety profiles for therapeutic use.
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethoxy)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-5-8(6-12)16-7-9(13)15-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEGYSSMMXYFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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